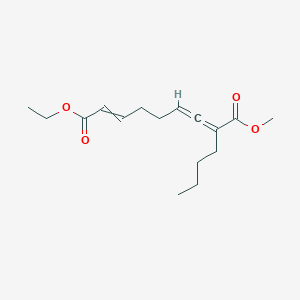![molecular formula C21H17NO4 B14275126 4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid CAS No. 180416-13-1](/img/structure/B14275126.png)
4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two carboxylic acid groups attached to a benzene ring, with an azanediyl linkage to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid typically involves the reaction of 4-methylphenylamine with 4,4’-dicarboxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid has several scientific research applications:
Medicine: Investigated for its potential use in pharmaceuticals due to its structural properties.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as oxidation, reduction, and substitution. The molecular targets include metal ions and organic substrates, and the pathways involve coordination chemistry principles .
Comparison with Similar Compounds
Similar Compounds
4,4’-[(Pyridine-2,6-dicarbonyl)bis(azanediyl)]dibenzoic acid: Similar structure but with a pyridine ring instead of a methylphenyl group.
4,4’-[(Oxalylbis(azanediyl)]dibenzoic acid: Contains an oxalyl group instead of a methylphenyl group.
Uniqueness
4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and coordination properties. The presence of the 4-methylphenyl group enhances its ability to form stable complexes with metal ions, making it valuable in catalysis and materials science .
Properties
CAS No. |
180416-13-1 |
|---|---|
Molecular Formula |
C21H17NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-(N-(4-carboxyphenyl)-4-methylanilino)benzoic acid |
InChI |
InChI=1S/C21H17NO4/c1-14-2-8-17(9-3-14)22(18-10-4-15(5-11-18)20(23)24)19-12-6-16(7-13-19)21(25)26/h2-13H,1H3,(H,23,24)(H,25,26) |
InChI Key |
GPEBLOYZPNDBAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
![2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14275053.png)

![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)


![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
![2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B14275102.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
